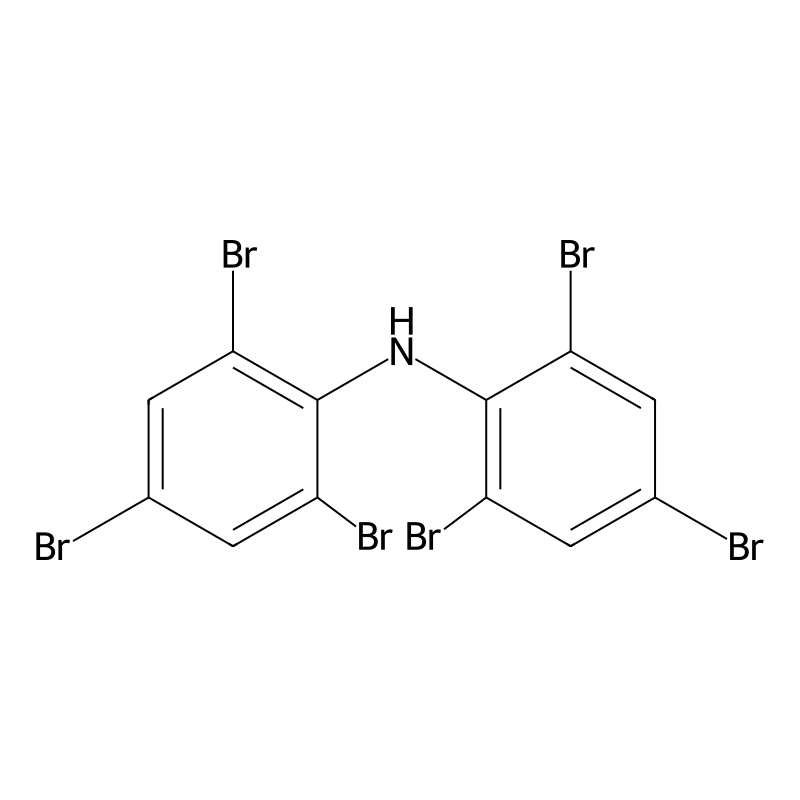

Bis-(2,4,6-tribromophenyl)amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Bis-(2,4,6-tribromophenyl)amine is an organobromine compound characterized by its two 2,4,6-tribromophenyl groups attached to a nitrogen atom. Its molecular formula is C₁₂H₅Br₆N, and it has a molar mass of approximately 642.60 g/mol. This compound is notable for its high bromine content, which contributes to its properties as a flame retardant and its potential applications in various chemical processes. The compound is typically synthesized from 2,4,6-tribromoaniline, a precursor that provides the necessary brominated aromatic structure .

The chemical behavior of bis-(2,4,6-tribromophenyl)amine is influenced by its structure. It can undergo several types of reactions:

- Electrophilic Substitution: The bromine atoms on the phenyl rings can be replaced by other electrophiles under appropriate conditions.

- Nucleophilic Substitution: The amine group can react with electrophiles, leading to the formation of new compounds.

- Thermal Decomposition: At elevated temperatures, bis-(2,4,6-tribromophenyl)amine can decompose to yield various products, including brominated phenols and nitrogen-containing compounds .

Research indicates that bis-(2,4,6-tribromophenyl)amine exhibits significant biological activity. It has been studied for its potential effects on human health and the environment due to its toxicity and bioaccumulation potential. The compound is classified as harmful if inhaled or ingested and can cause irritation upon contact with skin or eyes . Its high bromine content raises concerns regarding endocrine disruption and other toxicological effects in aquatic organisms.

The synthesis of bis-(2,4,6-tribromophenyl)amine typically involves the following methods:

- Direct Bromination: Starting from aniline derivatives or phenols, bromination can be performed using bromine or brominating agents.

- Coupling Reactions: The reaction between 2,4,6-tribromoaniline and another electrophilic species (like another brominated phenyl compound) can yield bis-(2,4,6-tribromophenyl)amine.

- Reduction Reactions: Reduction of corresponding nitro compounds followed by bromination can also lead to the desired amine product .

Bis-(2,4,6-tribromophenyl)amine finds applications in various fields:

- Flame Retardants: Due to its high bromine content, it serves as an effective flame retardant in plastics and textiles.

- Pharmaceutical Intermediates: It is used in the synthesis of pharmaceuticals and agrochemicals.

- Chemical Research: The compound is utilized in studies related to environmental chemistry and toxicology due to its unique properties .

Interaction studies have explored the behavior of bis-(2,4,6-tribromophenyl)amine in different environments:

- Environmental Impact: Its persistence in the environment raises concerns about bioaccumulation in aquatic ecosystems.

- Toxicological Studies: Research has focused on its potential effects on human health and wildlife, particularly regarding endocrine disruption and neurotoxicity .

Several compounds share structural characteristics with bis-(2,4,6-tribromophenyl)amine. Below is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2,4,6-Tribromoaniline | C₆H₄Br₃N | Precursor for bis-(2,4,6-tribromophenyl)amine |

| 2,4-Dibromoaniline | C₆H₄Br₂N | Lower bromination level; used in different applications |